![molecular formula C22H22BrNO6 B3938934 8-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]quinoline;oxalic acid](/img/structure/B3938934.png)
8-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]quinoline;oxalic acid
Overview
Description
8-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]quinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and a phenoxypropoxy side chain that includes bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The phenoxypropoxy side chain is then introduced through a nucleophilic substitution reaction, where 2-bromo-4,6-dimethylphenol reacts with 3-chloropropoxyquinoline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that can be recycled and reused is also considered to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
8-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The bromine and methyl groups can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to remove the bromine atom or reduce the quinoline core.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the phenoxypropoxy side chain.
Scientific Research Applications
8-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]quinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, affecting gene expression and protein synthesis. The phenoxypropoxy side chain can interact with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[3-(2-Chloro-4,6-dimethylphenoxy)propoxy]quinoline
- 8-[3-(2-Fluoro-4,6-dimethylphenoxy)propoxy]quinoline
- 8-[3-(2-Iodo-4,6-dimethylphenoxy)propoxy]quinoline
Uniqueness
8-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]quinoline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2.C2H2O4/c1-14-12-15(2)20(17(21)13-14)24-11-5-10-23-18-8-3-6-16-7-4-9-22-19(16)18;3-1(4)2(5)6/h3-4,6-9,12-13H,5,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEPTIYKEAAELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCOC2=CC=CC3=C2N=CC=C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-triethoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3938857.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide](/img/structure/B3938870.png)
![methyl 4-({3-[2-(methylthio)benzoyl]-1-piperidinyl}methyl)benzoate](/img/structure/B3938881.png)
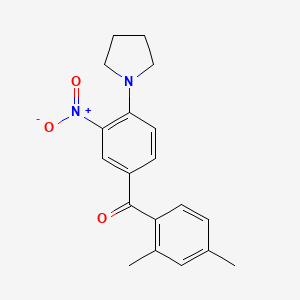
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3938891.png)
![1-[3'-(1-methyl-1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B3938894.png)
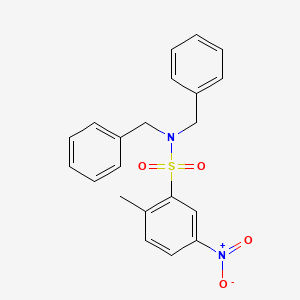
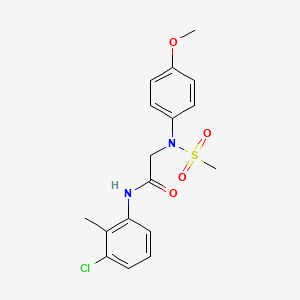
![N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-methylbenzamide](/img/structure/B3938921.png)
![N-[4-({methyl[1-(3-phenylpropyl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B3938926.png)
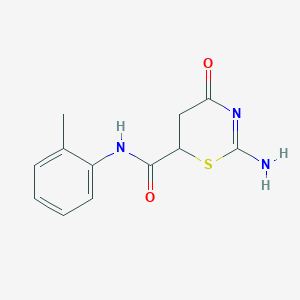
![6-Tert-butyl-2-(2,2,2-trifluoroacetamido)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938952.png)
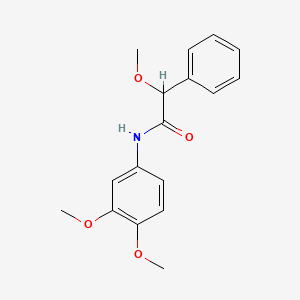
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3938972.png)
